Soyasapogenol A Soyasapogenol A 9-(Hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol is a triterpenoid.
Brand Name: Vulcanchem
CAS No.: 508-01-0
VCID: VC21336375
InChI: InChI=1S/C30H50O4/c1-25(2)16-19-18-8-9-21-27(4)12-11-22(32)28(5,17-31)20(27)10-13-30(21,7)29(18,6)15-14-26(19,3)24(34)23(25)33/h8,19-24,31-34H,9-17H2,1-7H3
SMILES: CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C)C)C)(C)CO)O)C)C
Molecular Formula: C30H50O4
Molecular Weight: 474.7 g/mol

Soyasapogenol A

CAS No.: 508-01-0

VCID: VC21336375

Molecular Formula: C30H50O4

Molecular Weight: 474.7 g/mol

* For research use only. Not for human or veterinary use.

Soyasapogenol A - 508-01-0

Description

Soyasapogenol A is a pentacyclic triterpenoid compound derived from soybeans, specifically known as an aglycone of group A saponins. It is characterized by its oleanane skeleton with hydroxy groups at the 3β, 21β, 22β, and 24-positions . This compound has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and cardio-protective properties.

Other Biological Activities

In addition to its anti-cancer effects, Soyasapogenol A exhibits anti-inflammatory, anti-allergic, and cardio-protective properties, making it a valuable compound for various therapeutic applications.

Industrial Applications

In the food industry, Soyasapogenol A is used to improve the quality of soy-based products by reducing undesirable flavors associated with saponins.

Research Applications

This compound serves as a precursor for synthesizing other triterpenoid compounds and is studied for its potential in cancer therapy due to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Soyasapogenol A is distinct from other triterpenoids like Soyasapogenol B, Ursolic Acid, and Oleanolic Acid due to its specific structure and biological activities. While Soyasapogenol B also exhibits anti-cancer properties, Soyasapogenol A is noted for its potent effects on p53-deficient cancer cells .

Effects on Cancer Cells

CompoundCancer Cell LineEffect
Soyasapogenol ASKOV-3, Saos-2Potent growth inhibition, apoptosis
Soyasapogenol BCaco-2Inhibits cell proliferation

Metabolic Pathways

Metabolic ProcessDescription
OxidationInitial phase I transformation
DehydrogenationPhase I metabolic reaction
HydrolysisBreakdown of compounds into simpler forms
SulfationPhase II conjugation reaction

Bioavailability

Administration RouteBioavailability
Oral Administration>60% in animal models
CAS No. 508-01-0
Product Name Soyasapogenol A
Molecular Formula C30H50O4
Molecular Weight 474.7 g/mol
IUPAC Name 9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol
Standard InChI InChI=1S/C30H50O4/c1-25(2)16-19-18-8-9-21-27(4)12-11-22(32)28(5,17-31)20(27)10-13-30(21,7)29(18,6)15-14-26(19,3)24(34)23(25)33/h8,19-24,31-34H,9-17H2,1-7H3
Standard InChIKey CDDWAYFUFNQLRZ-UHFFFAOYSA-N
Isomeric SMILES C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@H]([C@H]5O)O)(C)C)C)C)C)(C)CO)O
SMILES CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C)C)C)(C)CO)O)C)C
Canonical SMILES CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C)C)C)(C)CO)O)C)C
Melting Point 308 - 312 °C
Physical Description Solid
Synonyms olean-12-ene-3,21,22,23-tetrol
soyasapogenol A
PubChem Compound 12442845
Last Modified Apr 15 2024

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